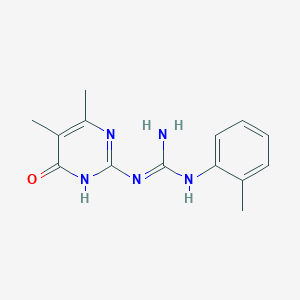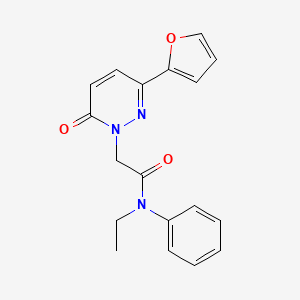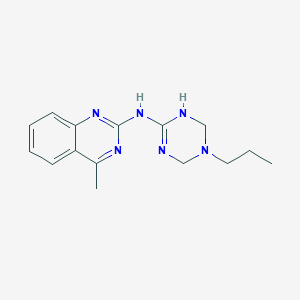
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidinyl guanidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and urea derivatives.
Substitution Reactions:
Guanidine Derivative Formation: The final step involves the reaction of the substituted pyrimidine with a guanidine derivative, such as N’-(2-methylphenyl)guanidine, under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding. It could be a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-CHLOROPHENYL)GUANIDINE
- N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE
Uniqueness
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE may exhibit unique properties such as higher stability, specific binding affinity, or enhanced reactivity compared to its analogs. These unique characteristics can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes.
Eigenschaften
Molekularformel |
C14H17N5O |
|---|---|
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C14H17N5O/c1-8-6-4-5-7-11(8)17-13(15)19-14-16-10(3)9(2)12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
InChI-Schlüssel |
AJTNMNJCZNYDNC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=C(C(=O)N2)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(pyridin-4-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036158.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036164.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methylphenyl)sulfonyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11036183.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036187.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036204.png)


methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide](/img/structure/B11036210.png)
![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)
![4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11036226.png)
![1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
